molecular formula C18H22N4O4 B2990225 N-(4-methoxybenzyl)-3-((6-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide CAS No. 2034334-14-8

N-(4-methoxybenzyl)-3-((6-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide

Cat. No. B2990225
M. Wt: 358.398
InChI Key: ZXDHMPDFGDKPJC-UHFFFAOYSA-N
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Description

Typically, this would include the compound’s systematic name, its common name if applicable, and its role or use in industry or research.



Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its molecular formula, its stereochemistry if applicable, and its representation in various forms such as Lewis structures or 3D models.



Chemical Reactions Analysis

This would involve a study of the reactions the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Novel Annulated Products from Aminonaphthyridinones

This study explores the synthesis of novel heterocyclic systems, demonstrating the compound's potential in creating new molecular structures with possible applications in drug development or material science (Deady & Devine, 2006).

Structure and Conformation Analysis

Another research focus is on the crystal structure and molecular conformation of similar compounds, which is crucial for understanding their reactivity and interactions. Such studies can inform the design of new drugs or materials with specific properties (Banerjee et al., 2002).

Enantioselective Synthesis

Research into enantioselective synthesis using related compounds highlights the importance of stereochemistry in drug efficacy and safety, providing insights into the synthesis of enantiomerically pure substances (Calvez, Chiaroni, & Langlois, 1998).

Antimicrobial Activity

Studies on the synthesis and antimicrobial activity of new derivatives indicate the potential of these compounds in developing new antibacterial and antifungal agents, addressing the growing concern of antimicrobial resistance (Patel, Agravat, & Shaikh, 2011).

Molecular Structure Analysis

Research on the molecular structure of bibenzyl derivatives obtained by rearrangement of a pentenyl group at a pyridine ring shows the compound's application in studying complex chemical transformations and synthesis pathways, which can lead to the discovery of new chemical entities with unique properties (Zugenmaier, 2013).

Safety And Hazards

This would involve a discussion of the compound’s safety profile, including its toxicity, flammability, and any precautions that need to be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, new reactions, or new applications.


Please note that without specific information on the compound , this is a general approach and may not apply in all cases. It’s always best to consult with a qualified chemist or researcher for specific information on a particular compound.


properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-(6-methoxypyrazin-2-yl)oxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4/c1-24-14-5-3-13(4-6-14)9-20-18(23)22-8-7-15(12-22)26-17-11-19-10-16(21-17)25-2/h3-6,10-11,15H,7-9,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDHMPDFGDKPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCC(C2)OC3=NC(=CN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)-3-((6-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide

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